

An In-depth Technical Guide on the Molecular Weight of (S)-Pantoprazole-d6

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Compound of Interest		
Compound Name:	(S)-Pantoprazole-d6	
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This technical guide provides a comprehensive overview of the molecular weight of **(S)-Pantoprazole-d6**, a deuterated isotopologue of **(S)-Pantoprazole**. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, the experimental protocols for its characterization, and the underlying principles of its design and function.

Executive Summary

(S)-Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion. The deuterated form, **(S)-Pantoprazole-d6**, is of significant interest in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to exhibit an altered metabolic profile due to the deuterium kinetic isotope effect. This guide delves into the specifics of its molecular weight, the methodologies used for its determination, and the biochemical pathways it influences.

Molecular Weight Data

The incorporation of six deuterium atoms in place of hydrogen atoms in the methoxy groups of the pyridine ring results in a predictable increase in the molecular weight of **(S)-Pantoprazole-d6** compared to its non-deuterated counterpart. The molecular weights of **(S)-Pantoprazole-d6** and related compounds are summarized in the table below for easy comparison.



Compound	Molecular Formula	Molecular Weight (g/mol)	Form
(S)-Pantoprazole-d6	C16H9D6F2N3O4S	389.41	Free Base[1][2]
(S)-Pantoprazole	C16H15F2N3O4S	383.37	Free Base
(S)-Pantoprazole Sodium Salt	C16H14F2N3NaO4S	405.35	Sodium Salt[3]
Pantoprazole Sodium	C16H14F2N3NaO4S	405.4	Sodium Salt[4]
Pantoprazole Sodium Sesquihydrate	C16H17F2N3NaO5S	424.4	Sodium Salt Sesquihydrate[5]
(S)-Pantoprazole Sodium Trihydrate	C16H20F2N3NaO7S	459.40	Sodium Salt Trihydrate[6][7]

Experimental Protocols

The determination of the molecular weight of **(S)-Pantoprazole-d6** and confirmation of its isotopic enrichment are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is the primary technique for accurately determining the molecular weight of **(S)-Pantoprazole-d6**. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Protocol: Molecular Weight Determination by LC-MS/MS

- Sample Preparation: A dilute solution of **(S)-Pantoprazole-d6** is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
- Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[8].



- Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in the positive ion mode is commonly used for pantoprazole and its analogues[8][9].
- Mass Analysis: The ionized molecules are then guided into the mass analyzer. For initial
 molecular weight confirmation, a full scan analysis is performed to detect the protonated
 molecule, [M+H]+. For (S)-Pantoprazole-d6, this would correspond to an m/z of
 approximately 390.4.
- Tandem Mass Spectrometry (MS/MS): To confirm the structure and fragmentation pattern, the precursor ion (m/z 390.4) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is compared to that of non-deuterated (S)-Pantoprazole to ensure the deuterium labels are in the expected positions. Common transitions monitored for pantoprazole include m/z 384.1 → 200.0[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

While MS confirms the overall mass, NMR spectroscopy is crucial for determining the specific locations and the extent of deuterium incorporation.

Protocol: ¹H and ²H NMR Analysis

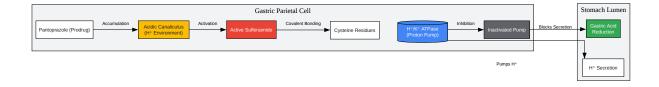
- Sample Preparation: A sample of **(S)-Pantoprazole-d6** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methoxy protons on the pyridine ring confirms successful deuteration at these positions.
- ²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
- Quantitative NMR (qNMR): qNMR techniques can be employed to determine the isotopic purity by comparing the integral of the residual proton signals at the deuterated sites to the



integrals of other non-deuterated protons in the molecule[10].

Visualizations

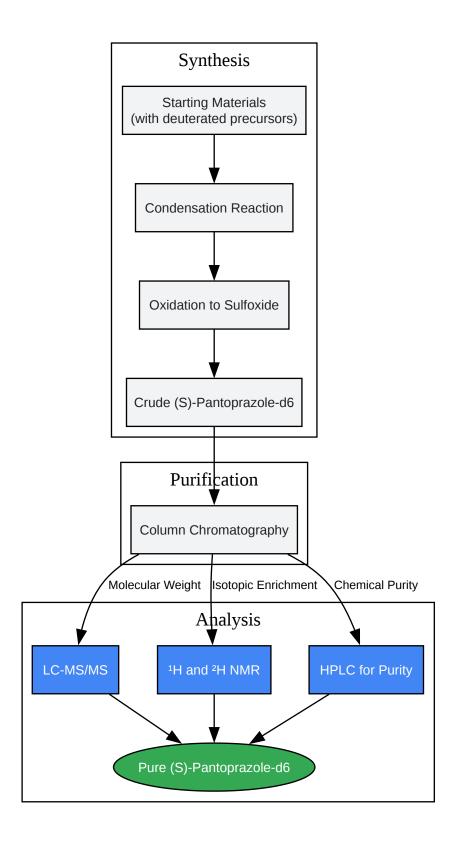
The following diagrams illustrate the mechanism of action of pantoprazole, a typical experimental workflow for its deuterated analogue, and the logical relationship of the kinetic isotope effect.



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Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

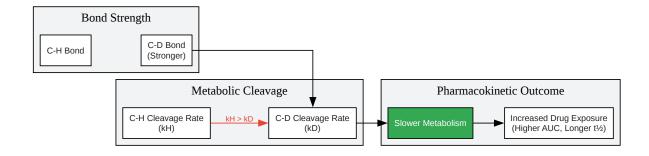




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Caption: Experimental workflow for the synthesis and analysis of **(S)-Pantoprazole-d6**.





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Caption: The deuterium kinetic isotope effect on drug metabolism.

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